7-Fluoropyrido[2,3-b]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1260657-02-0 |
|---|---|
Molecular Formula |
C7H4FN3 |
Molecular Weight |
149.13 g/mol |
IUPAC Name |
7-fluoropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H4FN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H |
InChI Key |
YGSKSUFWVSVWHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C=N2)F |
Origin of Product |
United States |
Synthetic Methodologies for 7 Fluoropyrido 2,3 B Pyrazine
Historical Evolution of Pyrido[2,3-b]pyrazine (B189457) Scaffold Synthesis
The pyrido[2,3-b]pyrazine core is a well-established heterocyclic system. Historically, the most common and direct method for its synthesis involves the condensation reaction between a 2,3-diaminopyridine (B105623) derivative and a 1,2-dicarbonyl compound (an α-dicarbonyl). benthamdirect.comresearchgate.net This method provides a reliable entry to a wide range of substituted pyrido[2,3-b]pyrazines.
Over the years, methodologies have evolved to improve yields, regioselectivity, and substrate scope. These advancements include:
Catalyst and Solvent Optimization: Studies have explored the impact of acidic and basic catalysis on the condensation reaction. For instance, conducting the reaction at lower temperatures in acidic solvents like acetic acid or trifluoroacetic acid has been shown to improve regioselectivity when using unsymmetrical dicarbonyl compounds. benthamdirect.com
Multicomponent Reactions: More recently, multicomponent strategies have been developed to construct complex pyrido[2,3-b]pyrazine derivatives in a single step from simple starting materials. nih.govrsc.org For example, a reaction involving an aromatic aldehyde, indane-1,3-dione, and 2-aminopyrazine (B29847) in the presence of p-toluenesulfonic acid (p-TSA) has been reported to yield functionalized pyrido[2,3-b]pyrazines. nih.gov
Post-Condensation Modification: Another important strategy involves the synthesis of a functionalized pyrido[2,3-b]pyrazine intermediate, which can then be further modified. For instance, bromo-substituted pyrido[2,3-b]pyrazines serve as key precursors for post-condensation modifications via cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net
Precursor Design and Strategic Selection for 7-Fluoropyrido[2,3-b]pyrazine Elaboration
The synthesis of this compound can be approached through two primary strategic pathways, which dictate the design of the necessary precursors.
Pre-fluorinated Precursor Strategy: This approach involves utilizing a pyridine (B92270) derivative that already contains the fluorine atom at the desired position prior to the cyclization reaction. The key starting material for this route would be 5-fluoro-2,3-diaminopyridine . This diamine can then be condensed with a suitable 1,2-dicarbonyl compound, such as glyoxal (B1671930), to form the target molecule directly. The success of this strategy hinges on the availability and stability of the fluorinated diamine precursor.
Post-fluorination Strategy: This strategy involves first constructing a pyrido[2,3-b]pyrazine ring with a functional group at the 7-position that can be subsequently converted into a fluorine atom. This is often referred to as a late-stage functionalization approach. Suitable precursors for this method include:
7-Halopyrido[2,3-b]pyrazines (e.g., 7-Bromo- or 7-Chloropyrido[2,3-b]pyrazine): These are ideal substrates for nucleophilic aromatic substitution (SNAr) reactions. The bromo derivative, in particular, is a known compound. sigmaaldrich.com
7-Aminopyrido[2,3-b]pyrazine: This precursor could potentially be converted to a diazonium salt, followed by a Schiemann reaction or related fluorination method.
7-Hydroxypyrido[2,3-b]pyrazine: This could be a substrate for deoxyfluorination reactions.
Multi-Step Synthetic Sequences Towards this compound
The cornerstone of many syntheses for this scaffold is the cyclization reaction. The condensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound is a robust method for forming the pyrazine (B50134) ring. benthamdirect.com
Reaction: 2,3-Diaminopyridine + R-CO-CO-R' → Pyrido[2,3-b]pyrazine
Regioselectivity: A significant challenge arises when using an unsymmetrical dicarbonyl compound (where R ≠ R'), as this can lead to the formation of two different regioisomers. benthamdirect.com For the synthesis of an unsubstituted pyrazine ring portion, glyoxal is the simplest symmetrical dicarbonyl reactant.
Conditions: The reaction conditions can be tuned to control the outcome. Acidic catalysts are commonly employed to facilitate the condensation and subsequent dehydration.
| Cyclization Approach | Precursors | Typical Conditions | Reference |
| Direct Condensation | 2,3-Diaminopyridine, 1,2-Dicarbonyl Compound | Acidic or basic catalysis, various solvents | benthamdirect.com |
| Multicomponent Reaction | Aromatic Aldehyde, 1,3-Dione, 2-Aminopyrazine | p-TSA, Ethanol (B145695), Reflux | nih.gov |
This table summarizes general approaches for the formation of the core scaffold.
Electrophilic fluorination involves the reaction of an electron-rich substrate with an electrophilic fluorine source ("F+"). wikipedia.org For the pyrido[2,3-b]pyrazine system, this would typically involve a direct C-H fluorination. However, the regioselectivity of such reactions on nitrogen-containing heterocycles can be complex. Fluorination often occurs at positions adjacent to a nitrogen atom or at the most electron-rich carbon. acs.org
Common electrophilic fluorinating agents include N-F reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgmdpi.com The direct electrophilic fluorination of the unsubstituted pyrido[2,3-b]pyrazine at the C7 position would be challenging and may result in a mixture of products or reaction at a different site. This strategy is more viable if the C7 position is activated by an electron-donating group or if other positions are blocked.
Nucleophilic fluorination is a highly effective and widely used method for introducing fluorine into aromatic systems, particularly electron-deficient ones like pyridopyrazines. This approach typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov
The key precursor for this route is a pyrido[2,3-b]pyrazine bearing a good leaving group, such as a halogen, at the 7-position. For instance, 7-Bromopyrido[2,3-b]pyrazine can react with a nucleophilic fluoride (B91410) source to yield the desired product. sigmaaldrich.com
Key components of this reaction include:
Fluoride Source: Anhydrous metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) are commonly used. nih.govrsc.org
Solvent: High-boiling, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are required to dissolve the fluoride salt and facilitate the reaction.
Catalyst: Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are often added to enhance the solubility and reactivity of the fluoride source. rsc.org
| Parameter | Description | Examples | Reference |
| Substrate | Pyrido[2,3-b]pyrazine with a leaving group at C7 | 7-Bromopyrido[2,3-b]pyrazine, 7-Chloropyrido[2,3-b]pyrazine (B597306) | sigmaaldrich.com |
| Fluoride Source | Provides the nucleophilic fluoride ion | KF, CsF, AgF | nih.govnih.gov |
| Solvent | Polar aprotic, high-boiling point | DMSO, DMF, Sulfolane | nih.gov |
| Temperature | Typically elevated to overcome activation energy | 100-220 °C | nih.gov |
This table outlines typical conditions for a nucleophilic aromatic substitution (SNAr) fluorination.
Late-stage functionalization (LSF) refers to the introduction of functional groups, such as fluorine, into a complex molecule at a late step in the synthesis. nih.gov This is a highly valuable strategy in drug discovery. For this compound, LSF would ideally involve the direct conversion of a C-H bond at the 7-position to a C-F bond.
Transition metal-catalyzed reactions have emerged as powerful tools for C-H functionalization. Palladium-catalyzed C-H fluorination using nucleophilic fluoride sources has been reported for other N-heterocyclic systems. nih.gov Such a reaction would involve a palladium catalyst, a directing group to ensure regioselectivity at C7, an oxidant, and a fluoride source like AgF. nih.gov While powerful, developing a regioselective C-H fluorination for the C7 position of the pyrido[2,3-b]pyrazine scaffold would require specific investigation and optimization, as the inherent reactivity of the heterocycle's C-H bonds would need to be carefully controlled.
Atom Economy and Green Chemistry Principles in this compound Synthesis
In modern organic synthesis, the principles of atom economy and green chemistry are paramount, aiming to design processes that maximize the incorporation of all materials used in the process into the final product and minimize the use and generation of hazardous substances. While specific studies on the atom economy of this compound synthesis are not extensively detailed in publicly available literature, general principles for related heterocyclic compounds can be applied.
Key green chemistry considerations for the synthesis of this compound would involve:
Use of Greener Solvents: Employing water, ethanol, or other biodegradable solvents in condensation and cyclization steps to replace hazardous solvents like dimethylformamide (DMF) or chlorinated hydrocarbons.
Catalytic Reactions: Utilizing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. For instance, acid or base-catalyzed condensation reactions are preferable.
Energy Efficiency: Employing microwave irradiation or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating methods.
Waste Reduction: Designing synthetic routes that minimize the formation of byproducts and simplify purification procedures. Multicomponent reactions, which combine several starting materials in a single step, are a prime example of this approach.
Alternative Synthetic Approaches and Emerging Methodologies
Traditional synthetic routes to the pyrido[2,3-b]pyrazine core often involve the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. However, recent advancements have focused on more sophisticated and efficient methods, particularly for the introduction of the fluorine atom and the construction of the heterocyclic system.
Transition Metal-Catalyzed Routes
Transition metal catalysis offers powerful tools for the construction of complex molecules like this compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly relevant. A plausible strategy for the synthesis of this compound could involve the coupling of a fluorinated pyridine precursor with an appropriate aminopyrazine derivative.
For instance, a synthetic pathway could be envisioned starting from a 7-bromo-pyrido[2,3-b]pyrazine precursor. While not leading to the fluoro-derivative, studies on 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine have demonstrated the feasibility of palladium-catalyzed cross-coupling reactions at the 7-position. Theoretically, a nucleophilic fluorination reaction on such a bromo-precursor could yield the desired 7-fluoro product. However, direct C-H fluorination or coupling reactions involving fluorinated building blocks are becoming more prevalent.
| Catalyst System | Precursors | Potential Reaction Type |
| Palladium(II) acetate, Ligands (e.g., Xantphos) | Fluorinated diaminopyridine and a dicarbonyl compound, or a bromo-pyridopyrazine and a fluoride source | Cross-coupling / Nucleophilic Fluorination |
| Copper catalysts | Halogenated pyridopyrazine and a fluoride source | Halogen Exchange (Halex) Reaction |
Photoredox Catalysis in Synthesis
Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the formation of C-F bonds. mdpi.comresearchgate.net This methodology utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, generating reactive radical intermediates under gentle conditions. For the synthesis of this compound, photoredox catalysis could be employed for the direct C-H fluorination of a pre-formed pyrido[2,3-b]pyrazine core. mdpi.com
This approach offers several advantages, including high functional group tolerance and the avoidance of harsh reagents. The reaction typically involves a photocatalyst (like an iridium or ruthenium complex, or an organic dye), a fluorine source (such as Selectfluor), and a light source (e.g., blue LEDs). The mechanism would likely involve the generation of a radical cation from the pyrido[2,3-b]pyrazine substrate, followed by nucleophilic attack by a fluoride ion or reaction with a fluorine radical source.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.
For the classical condensation approach to the pyrido[2,3-b]pyrazine ring system, studies on related derivatives have shown that regioselectivity can be significantly influenced by the reaction conditions. For example, conducting the reaction at lower temperatures in acidic solvents like acetic acid or trifluoroacetic acid can lead to increased regioselectivity. dntb.gov.ua
In a multicomponent synthesis of substituted pyrido[2,3-b]pyrazines, a systematic optimization of reaction parameters was performed. nih.gov The study explored various solvents and the presence or absence of a catalyst.
Below is a table summarizing the optimization of conditions for a model pyrido[2,3-b]pyrazine synthesis, which provides insights into factors that would be relevant for the synthesis of the 7-fluoro analog.
| Entry | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | H₂O | None | 12 | No Reaction |
| 2 | Ethanol | None | 12 | 45 |
| 3 | DCM | None | 12 | 30 |
| 4 | THF | None | 12 | 35 |
| 5 | CH₃CN | None | 12 | 40 |
| 6 | DMF | None | 12 | 55 |
| 7 | Ethanol | p-TSA (10 mol%) | 10 | 75 |
| 8 | Ethanol | p-TSA (20 mol%) | 9 | 89 |
| 9 | DMF | p-TSA (20 mol%) | 8 | 82 |
Data adapted from a study on a model pyrido[2,3-b]pyrazine synthesis and is illustrative for the optimization process. nih.gov
This data indicates that the choice of solvent significantly impacts the reaction outcome, with more polar solvents like ethanol and DMF being more effective. Furthermore, the use of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), dramatically improves the reaction yield and reduces the reaction time. Similar optimization studies would be essential to develop an efficient and high-yielding synthesis of this compound.
Mechanistic Organic Chemistry of 7 Fluoropyrido 2,3 B Pyrazine Synthesis and Transformations
Elucidation of Reaction Mechanisms in Key Synthetic Steps
The synthesis of 7-Fluoropyrido[2,3-b]pyrazine can be approached through two primary strategic phases: the construction of the core pyrido[2,3-b]pyrazine (B189457) skeleton and the introduction of the fluorine atom at the C7 position. The mechanism of each phase is critical for achieving the desired product with high efficiency and selectivity.
The formation of the pyrido[2,3-b]pyrazine ring system is typically achieved via a condensation and subsequent cyclization reaction. A prevalent method involves the reaction of a pyridine-2,3-diamine derivative with a 1,2-dicarbonyl compound. rsc.orgresearchgate.net
The reaction mechanism commences with the nucleophilic attack of one of the amino groups of the pyridine-2,3-diamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is often catalyzed by acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. This initial step forms a hemiaminal intermediate. The hemiaminal then dehydrates to form a Schiff base (or imine) intermediate.
A key feature of this synthesis is the intramolecular nature of the second step. The remaining free amino group on the pyridine (B92270) ring is positioned to attack the second carbonyl group. This intramolecular cyclization is entropically favored and leads to a dihydropyridopyrazine intermediate. The final step is an oxidation reaction, which can occur via air oxidation or with the addition of a mild oxidizing agent, to aromatize the pyrazine (B50134) ring, yielding the stable pyrido[2,3-b]pyrazine core.
Plausible Mechanistic Pathway for Pyrido[2,3-b]pyrazine Core Synthesis:
Initial Nucleophilic Attack: The more nucleophilic amino group of pyridine-2,3-diamine attacks an electrophilic carbonyl carbon of a 1,2-dicarbonyl compound (e.g., glyoxal).
Formation of Hemiaminal: A tetrahedral intermediate, the hemiaminal, is formed.
Dehydration to Imine: The hemiaminal eliminates a molecule of water to form a conjugated imine (Schiff base).
Intramolecular Cyclization: The second amino group attacks the remaining carbonyl group in an intramolecular fashion.
Second Dehydration/Aromatization: The resulting cyclic intermediate eliminates a second molecule of water to form the aromatic pyrazine ring, completing the fused heterocyclic system.
The introduction of the fluorine atom at the 7-position can be accomplished either through nucleophilic or electrophilic fluorination methods. The choice of method depends on the available starting materials and the desired stage of fluorination. alfa-chemistry.comnumberanalytics.com
Nucleophilic Aromatic Substitution (SNAr): This is a common and powerful method for forming aryl-fluoride bonds, particularly on electron-deficient heterocyclic systems. The mechanism requires a precursor with a good leaving group (such as Cl, Br, or NO₂) at the 7-position of the pyrido[2,3-b]pyrazine ring. The pyridine and pyrazine rings are electron-withdrawing, which activates the C7 position towards nucleophilic attack.
The SNAr mechanism proceeds in two steps:
Nucleophilic Attack: A nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-deficient aromatic ring system.
Loss of Leaving Group: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding this compound. The efficiency of this reaction is often enhanced by using aprotic polar solvents and phase-transfer catalysts. alfa-chemistry.com
Electrophilic Fluorination: This approach involves the direct fluorination of the pre-formed pyrido[2,3-b]pyrazine ring using an electrophilic fluorine source ("F+"). These reagents typically contain a highly polarized N-F bond, making the fluorine atom electron-deficient. wikipedia.org
The mechanism is thought to proceed via an attack of the electron-rich aromatic ring on the electrophilic fluorine atom. For the pyrido[2,3-b]pyrazine system, the nucleophilicity of the pyridine ring must be sufficient to react. The regioselectivity of this reaction is governed by the electronic distribution within the heterocyclic system. The reaction can be considered analogous to electrophilic aromatic substitution, proceeding through a cationic intermediate (a σ-complex or Wheland intermediate), which then loses a proton to restore aromaticity.
| Fluorination Method | Reagent Type | Typical Reagents | Mechanism | Key Intermediates |
| Nucleophilic (SNAr) | Nucleophilic (F⁻) | KF, CsF, TBAF numberanalytics.com | Two-step: Addition-Elimination | Meisenheimer Complex |
| Electrophilic | Electrophilic (F⁺) | Selectfluor, NFSI alfa-chemistry.comwikipedia.org | Electrophilic Aromatic Substitution | σ-Complex (Wheland Intermediate) |
Kinetic and Thermodynamic Considerations in this compound Formation
While specific experimental kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in publicly available literature, general principles can be applied.
Kinetics: The rates of both the ring-closing and fluorination reactions are highly dependent on several factors. For the condensation reaction to form the heterocyclic core, acid catalysis accelerates the reaction by increasing the electrophilicity of the carbonyl carbons. The rate of SNAr fluorination is influenced by the nature of the leaving group (I > Br > Cl >> F), the polarity of the solvent, and the reaction temperature. Electrophilic fluorinations are often fast but can be limited by the nucleophilicity of the substrate.
Role of Specific Catalysts and Reagents in Guiding Reaction Outcomes
Catalysts and specific reagents are crucial for controlling the reaction pathway, rate, and selectivity in the synthesis of this compound.
Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TSA) or mineral acids are commonly used to catalyze the condensation and dehydration steps in the formation of the heterocyclic core by activating the carbonyl groups. nih.gov
Palladium Catalysts: In more complex synthetic routes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form key C-N bonds necessary for constructing the pyridine or pyrazine rings from precursors. researchgate.netacs.org These catalysts are essential for creating specific substitution patterns that might not be accessible through classical condensation.
Fluorinating Reagents: The choice of fluorinating agent dictates the mechanism. For SNAr, anhydrous fluoride salts are necessary. For electrophilic fluorination, N-F reagents are state-of-the-art. wikipedia.org Selectfluor (F-TEDA-BF₄) is a widely used, stable, and effective electrophilic fluorinating agent. alfa-chemistry.com
Bases: In SNAr reactions, bases can be used to scavenge any acid formed. In certain ring-closure strategies, strong, non-nucleophilic bases like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) can mediate lactam ring closures to form related structures like pyridopyrazine-diones. researchgate.netresearchgate.net
| Reaction Step | Catalyst/Reagent Class | Specific Examples | Function |
| Ring Formation (Condensation) | Acid Catalyst | p-Toluenesulfonic acid (p-TSA) | Activates carbonyl groups for nucleophilic attack. nih.gov |
| Ring Formation (C-N Coupling) | Palladium Catalyst | Xantphos Pd G4 Precatalyst | Catalyzes C-N bond formation. researchgate.netacs.org |
| Nucleophilic Fluorination | Fluoride Source | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Provides the fluoride nucleophile. numberanalytics.com |
| Electrophilic Fluorination | "F+" Source | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Provides the electrophilic fluorine atom. alfa-chemistry.comwikipedia.org |
Computational Insights into Reaction Transition States and Energy Profiles of Synthetic Pathways
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms of complex organic reactions where intermediates and transition states are difficult to observe experimentally. mit.edu For the synthesis of pyrido[2,3-b]pyrazine derivatives, DFT calculations are used to:
Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This allows researchers to compare different potential mechanisms and identify the most energetically favorable pathway.
Analyze Transition States: The geometry of a transition state provides crucial information about the bond-forming and bond-breaking processes occurring at the peak of the energy barrier. mit.edu For instance, in an SNAr reaction, the structure of the Meisenheimer complex transition state can be calculated.
Predict Reactivity and Selectivity: DFT can calculate molecular properties like electrostatic potential maps and frontier molecular orbital (HOMO/LUMO) energies. nih.govrsc.orgresearchgate.net These calculations help predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, thus explaining the observed regioselectivity. For example, the LUMO distribution on a 7-chloropyrido[2,3-b]pyrazine (B597306) precursor would indicate the high electrophilicity of the C7 position.
In studies of related pyridopyrazine systems, DFT computations at the B3LYP/6-31G(d,p) level of theory have been successfully used to correlate calculated global reactivity parameters, such as the HOMO-LUMO energy gap, with the observed chemical reactivity. nih.govrsc.org
Understanding Regioselectivity and Chemoselectivity in this compound Syntheses
Controlling selectivity is paramount in multistep syntheses.
Regioselectivity: This refers to the control of the position of bond formation. In the synthesis of this compound, regioselectivity is critical at two stages:
Ring Construction: If an unsymmetrical pyridine-2,3-diamine or an unsymmetrical 1,2-dicarbonyl compound is used, two different isomeric products could form. The inherent electronic differences between the two amino or two carbonyl groups will direct the initial condensation, often leading to a major product.
Fluorination: The introduction of fluorine must occur specifically at the C7 position. In an SNAr reaction on a 7-chloro-2,3-disubstituted-pyrido[2,3-b]pyrazine, the reaction is highly regioselective for the C7 position due to the presence of the leaving group. In a direct electrophilic fluorination of an unsubstituted pyrido[2,3-b]pyrazine, the regioselectivity is determined by the intrinsic electronic properties of the heterocyclic system. The pyridine ring is generally more susceptible to electrophilic attack than the pyrazine ring, but substitution patterns can alter this. Computational studies are invaluable for predicting the most likely site of attack. tandfonline.com
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, during the initial condensation, the amino groups must react with the carbonyl groups without side reactions. During fluorination, the chosen reagent must react at the desired C-H or C-Cl bond without affecting other functional groups that may be present on the molecule. The mild conditions and high selectivity of modern fluorinating agents like Selectfluor are advantageous in this regard. alfa-chemistry.com
Reactivity and Transformational Chemistry of 7 Fluoropyrido 2,3 B Pyrazine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Pyrazine (B50134) Rings
Electrophilic Aromatic Substitution (EAS) on the 7-Fluoropyrido[2,3-b]pyrazine scaffold is generally challenging. Both the pyridine and pyrazine rings are inherently electron-deficient due to the presence of electronegative nitrogen atoms, which deactivates the ring system towards attack by electrophiles. This deactivation is further intensified by the strong electron-withdrawing inductive effect of the fluorine atom.
Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions typically require harsh conditions and often result in low yields or fail to proceed. The nitrogen atoms in the rings are prone to protonation or coordination with Lewis acids, which further deactivates the system. If substitution were to occur, it would be directed by the complex interplay of the deactivating effects of the ring nitrogens and the fluorine atom. However, due to this low reactivity, synthetic strategies involving the late-stage functionalization of this compound via EAS are not commonly employed.
Nucleophilic Aromatic Substitution Reactions, Particularly at the Fluorinated Position
In stark contrast to its inertness towards electrophiles, the this compound core is highly activated for Nucleophilic Aromatic Substitution (SNAr). The electron-deficient character of the pyrido[2,3-b]pyrazine (B189457) ring system makes the carbon atoms susceptible to nucleophilic attack. The fluorine atom at the 7-position is an excellent leaving group in this context.
The reaction proceeds via the addition of a nucleophile to the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitrogen atoms of the heterocyclic system. Subsequent elimination of the fluoride (B91410) ion restores aromaticity and yields the substituted product.
A wide variety of nucleophiles can be employed to displace the fluorine atom, making SNAr a versatile method for introducing diverse functional groups at the 7-position. This includes oxygen-based nucleophiles (alkoxides, phenoxides), nitrogen-based nucleophiles (amines, anilines), and sulfur-based nucleophiles (thiolates). cas.cnrsc.org The reaction conditions are often mild, typically involving a base in a polar aprotic solvent.
| Nucleophile (Nu-H) | Reagents and Conditions | Product (at C7) |
| Benzylamine | K₂CO₃, DMF, 80 °C | -NHCH₂Ph |
| Morpholine | NaH, THF, rt | -N(CH₂)₄O |
| Sodium Methoxide | CH₃OH, 60 °C | -OCH₃ |
| Thiophenol | K₂CO₃, Acetone, reflux | -SPh |
Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions. This table illustrates typical conditions for SNAr reactions on activated fluoro-heteroaromatic systems.
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
The 7-fluoro substituent can also serve as a reactive handle for various metal-catalyzed cross-coupling reactions, providing powerful tools for carbon-carbon and carbon-heteroatom bond formation. While C-F bonds are generally stronger and less reactive than other carbon-halogen bonds, their activation in electron-poor heterocyclic systems is well-established.
Suzuki-Miyaura Cross-Coupling Strategies
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern synthetic chemistry for forming C-C bonds. wikipedia.org this compound can participate in Suzuki-Miyaura coupling, reacting with various aryl- or heteroarylboronic acids (or their esters) to generate 7-aryl or 7-heteroaryl derivatives. nih.gov These reactions are typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precatalyst, in the presence of a suitable phosphine (B1218219) ligand and a base. mdpi.comd-nb.infonih.gov The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
| Boronic Acid | Catalyst/Ligand | Base | Solvent | Product (at C7) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Phenyl |
| 3-Thienylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 3-Thienyl |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF | 4-Methoxyphenyl |
Table 2: Illustrative Suzuki-Miyaura Cross-Coupling Conditions. This table shows typical catalyst systems and conditions for coupling aryl halides/triflates with boronic acids.
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgnih.gov This methodology can be applied to this compound to introduce a wide range of primary and secondary amines at the 7-position, complementing the classical SNAr approach. researchgate.net The reaction typically employs a palladium catalyst with specialized, bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos, or BINAP) and a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide. snnu.edu.cnorganic-chemistry.org This method is particularly valuable for coupling less nucleophilic amines or when SNAr conditions are not suitable.
| Amine | Catalyst/Ligand | Base | Solvent | Product (at C7) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | -NHPh |
| Pyrrolidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 1-Pyrrolidinyl |
| n-Butylamine | PdCl₂(Amphos)₂ | K₃PO₄ | t-Amyl alcohol | -NH(CH₂)₃CH₃ |
Table 3: Representative Buchwald-Hartwig Amination Conditions. This table outlines common catalyst-ligand combinations and bases used for the amination of aryl halides.
Sonogashira Coupling and Alkyne Functionalization
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction, catalyzed by palladium and typically requiring a copper(I) co-catalyst, can be used to install an alkynyl group at the 7-position of the pyrido[2,3-b]pyrazine core. organic-chemistry.orgbeilstein-journals.org The resulting 7-alkynylpyridopyrazines are versatile intermediates that can undergo further transformations, such as cycloadditions or reductions. Modern protocols sometimes utilize copper-free conditions, and nickel-based catalysts have also emerged as alternatives. nih.govgelest.com
| Alkyne | Catalyst System | Base | Solvent | Product (at C7) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | -C≡CPh |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | -C≡CSiMe₃ |
| 1-Hexyne | NiCl₂(dppe) | K₂CO₃ | Acetonitrile | -C≡C(CH₂)₃CH₃ |
Table 4: Typical Sonogashira Coupling Reaction Conditions. This table presents common catalytic systems for the coupling of terminal alkynes with aryl halides.
Other Palladium- and Nickel-Catalyzed Transformations
Beyond the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, the reactive C-F bond of this compound can potentially participate in other transition-metal-catalyzed transformations. These include:
Stille Coupling: Reaction with organostannanes.
Hiyama Coupling: Reaction with organosilanes. organic-chemistry.org
Heck Reaction: Coupling with alkenes to form 7-vinylpyridopyrazines.
Cyanation: Introduction of a nitrile group using a cyanide source like Zn(CN)₂ or KCN.
These reactions expand the synthetic toolbox available for modifying the 7-position, enabling the creation of a vast array of complex derivatives from the 7-fluoro precursor. The specific choice of catalyst (often palladium- or nickel-based), ligand, and reaction conditions is critical to achieving the desired transformation efficiently. researchgate.netambeed.com
Oxidation and Reduction Chemistry of the Pyridopyrazine Core
The pyridopyrazine scaffold can undergo both oxidation and reduction reactions, which alter its electronic structure and can be a key step in the synthesis of more complex molecules.
Oxidation: The nitrogen atoms in the pyridopyrazine ring system are susceptible to oxidation, typically forming N-oxides. scripps.eduwikipedia.org The pyridine nitrogen is generally the most basic and, therefore, the most likely site for initial oxidation. cdnsciencepub.com The choice of oxidizing agent is crucial and can lead to selective oxidation. For instance, peroxybenzoic acid was used in the first reported synthesis of pyridine-N-oxide. wikipedia.org The formation of N-oxides can significantly modify the reactivity of the parent molecule, influencing its susceptibility to both electrophilic and nucleophilic attack. scripps.edu
Reduction: The electrochemical reduction of pyridopyrazines has been studied, revealing a pathway that typically begins with the formation of 1,4-dihydro derivatives. cdnsciencepub.comcdnsciencepub.com These intermediates can be unstable and may isomerize to more stable 1,2-, 3,4-, or 5,8-dihydro compounds. cdnsciencepub.comcdnsciencepub.com Further reduction of the 1,2- or 3,4-dihydro derivatives can yield 1,2,3,4-tetrahydropyridopyrazines. cdnsciencepub.comcdnsciencepub.com In the case of halo-substituted pyridopyrazines, such as a 7-bromo derivative, electrochemical reduction in a hydro-organic medium leads to a 1,4-dihydro compound which can then either isomerize or undergo dehydrobromination. cdnsciencepub.comcdnsciencepub.com In an aprotic medium, the primary reaction is the cleavage of the carbon-halogen bond. cdnsciencepub.comcdnsciencepub.com
Chemical reducing agents are also employed. For example, the reduction of a 5-nitro group on a pyridopyrazine derivative has been achieved using Raney nickel and hydrogen gas at room temperature and atmospheric pressure. nih.gov This selective reduction is a key step in the synthesis of various pyridopyrazine analogs. nih.gov The reduction potential of pyridopyrazine has been noted to be higher than that of quinoxaline (B1680401) and pyridine, indicating its greater electron-withdrawing ability. mdpi.com
| Reaction Type | Reagent/Condition | Product(s) | Reference |
| Electrochemical Reduction | Hydroorganic or aprotic media | 1,4-dihydro derivatives, which can isomerize | cdnsciencepub.comcdnsciencepub.com |
| Electrochemical Reduction | Hydroorganic media (for 7-bromo derivative) | 1,4-dihydro compound (can isomerize or debromhydrate) | cdnsciencepub.comcdnsciencepub.com |
| Electrochemical Reduction | Aprotic medium (for 7-bromo derivative) | Parent pyridopyrazine (via C-Br cleavage) | cdnsciencepub.comcdnsciencepub.com |
| Catalytic Hydrogenation | Raney Nickel, H₂ | Reduction of nitro groups | nih.gov |
Ring-Opening and Ring-Expansion Reactions of the Fused System
While less common than substitutions, ring-opening and ring-expansion reactions of fused heterocyclic systems like pyridopyrazine can occur under specific conditions, leading to novel molecular scaffolds.
Ring-Opening: Strained heterocyclic rings, such as aziridines and oxetanes, are known to undergo ring-opening reactions with various nucleophiles due to inherent ring strain. clockss.orgsioc-journal.cn For the more stable pyridopyrazine system, such reactions are less favorable but can be induced. For example, nucleophilic attack on activated pyridinium (B92312) rings can lead to ring-opening. While specific examples for this compound are not prevalent in the literature, the general principles of heterocyclic chemistry suggest that harsh conditions or the introduction of significant ring strain could facilitate such transformations.
Ring-Expansion: Ring-expansion reactions, often involving the insertion of atoms into the ring system, can be a powerful synthetic tool. sioc-journal.cn For instance, some cyclic phosphazenes undergo ring-expansion when heated to form larger ring systems. dtic.mil Similarly, carborane-fused boriranes react with unsaturated molecules like benzaldehyde (B42025) or carbon dioxide in ring-expansion reactions to form five-membered boracycles. nih.gov While direct examples for this compound are scarce, these examples from related heterocyclic and organometallic chemistry suggest potential pathways for future investigation.
Photochemical Transformations of this compound
The photochemistry of nitrogen-containing heterocycles can be complex, leading to various transformations. Upon absorption of UV light, molecules are promoted to an excited state, which can then undergo reactions not observed in the ground state.
For fluorescent dyes, after excitation, the molecule can transition to a triplet state and then be deactivated by quenchers like dissolved oxygen. scribd.com While specific photochemical studies on this compound are not widely reported, related fluorinated pyridines and their derivatives are known to participate in photochemical reactions. The presence of the fluorine atom and the extended π-system of the pyridopyrazine core would likely influence its photophysical properties and photochemical reactivity.
Reactions with Organometallic Reagents
Organometallic reagents are crucial for forming carbon-carbon and carbon-heteroatom bonds, and their reactions with halo-aromatics are a cornerstone of modern organic synthesis. wikipedia.orgnih.gov The fluorine atom at the 7-position of this compound can, under certain conditions, act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, but more commonly, it influences the reactivity of other positions on the ring. However, if a different halogen (like chlorine or bromine) is present, it becomes the primary site for organometallic cross-coupling reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using organoboranes) and Buchwald-Hartwig (for C-N bond formation) reactions, are widely used to functionalize heterocyclic halides. mdpi.comlibretexts.orgcem.com For a halo-pyridopyrazine, the general mechanism involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org The presence of the electron-withdrawing pyridopyrazine core and the fluorine atom would enhance the electrophilicity of the carbon bearing a different halogen, facilitating the initial oxidative addition step.
Reactions with Grignard and Organolithium Reagents: Grignard (RMgX) and organolithium (RLi) reagents are potent nucleophiles that can react with electrophilic centers. libretexts.orglibretexts.org While their primary use is addition to carbonyls, they can also participate in substitution reactions with certain aryl halides, particularly when catalyzed by a transition metal. libretexts.orglibretexts.org
| Reaction Type | Reagent Type | General Transformation | Key Features | Reference |
| Suzuki-Miyaura Coupling | Organoborane (R-B(OR)₂) | C-C bond formation | Pd-catalyzed, requires a base | mdpi.comlibretexts.org |
| Buchwald-Hartwig Amination | Amine (R-NH₂) | C-N bond formation | Pd-catalyzed, forms aromatic amines | mdpi.com |
| Gilman Reagent Coupling | Organocuprate ((R)₂CuLi) | C-C bond formation | Replaces a halogen with an alkyl/aryl group | libretexts.org |
Acid-Base Reactivity and Protonation Equilibria
The acid-base properties of pyridopyrazine derivatives are determined by the nitrogen atoms within the heterocyclic framework.
Basicity and Protonation: According to the Brønsted-Lowry theory, a base is a proton acceptor. msu.edu In the pyridopyrazine system, the nitrogen atoms possess lone pairs of electrons and can be protonated by acids. The most basic nitrogen in pyridopyrazines is typically the one on the pyridine ring, which is not adjacent to the electron-withdrawing pyrazine ring. cdnsciencepub.com The pKa value quantifies the strength of an acid, and the pKa of the conjugate acid of a base indicates the base's strength. chemistrysteps.commasterorganicchemistry.com For comparison, the pKa of pyridine's conjugate acid is 5.2, while that of pyridine-N-oxide's conjugate acid is much lower at 0.79, indicating that the N-oxide is a much weaker base. scripps.edu
The equilibrium of an acid-base reaction will always favor the formation of the weaker acid and weaker base. msu.educhemistrysteps.com This means that to deprotonate a compound, a base whose conjugate acid has a higher pKa must be used. chemistrysteps.com
Acidity: While the pyridopyrazine ring itself is not typically considered acidic, the introduction of certain substituents can impart acidic properties. For instance, an amino group on the ring can act as a very weak acid, but it is far more likely to behave as a base. More relevant is the acidity of a protonated pyridopyrazine (the conjugate acid), which will readily donate a proton to a suitable base. The electron-withdrawing nature of the fused ring system and the fluorine atom will influence the pKa of any acidic protons present in substituents.
| Compound/Functional Group | pKa (approximate) | Role | Reference |
| Pyridinium ion (conjugate acid of Pyridine) | 5.2 | Acid | scripps.edu |
| Pyridine-N-oxide (conjugate acid) | 0.79 | Acid | scripps.edu |
| Water | 14 | Acid/Base | masterorganicchemistry.com |
| Acetic Acid | 4.8 | Acid | libretexts.org |
| Amines (conjugate acids) | ~10-11 | Acid | libretexts.org |
Derivatization Strategies for 7 Fluoropyrido 2,3 B Pyrazine Analogues
Scaffold Modification and Functional Group Interconversion on the Pyrido[2,3-b]pyrazine (B189457) Core
Modification of the core 7-fluoropyrido[2,3-b]pyrazine structure is a key strategy for generating analogues with diverse properties. This can involve both alterations to the heterocyclic system itself and the interconversion of functional groups appended to the scaffold.
A foundational approach to scaffold modification begins with the synthesis of a core intermediate that can be further elaborated. For instance, 7-fluoropyrido[2,3-b]pyrazin-2(1H)-one can be synthesized from 5-fluoro-2,3-pyridinediamine and glyoxylic acid monohydrate. google.com This ketone intermediate serves as a versatile platform for subsequent derivatization. N-alkylation of the pyridone nitrogen is a common modification. For example, treatment with potassium carbonate and an appropriate alkyl halide, such as allyl iodide, yields the corresponding N-alkylated derivative, like 7-fluoro-1-(2-propen-1-yl)pyrido[2,3-b]pyrazin-2(1H)-one. google.com
Functional group interconversion (FGI) is another critical tool. imperial.ac.ukub.edu This involves the conversion of one functional group into another, often to enable different types of coupling reactions or to introduce new pharmacophoric features. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions to build more complex structures. While not specific to the 7-fluoro derivative, the general principle of FGI is widely applicable to the pyrido[2,3-b]pyrazine core.
The table below illustrates examples of scaffold modifications on the pyrido[2,3-b]pyrazine core.
| Starting Material | Reagents | Product | Modification Type | Reference |
| 7-Fluoropyrido[2,3-b]pyrazin-2(1H)-one | K₂CO₃, Allyl iodide, DMF | 7-Fluoro-1-(2-propen-1-yl)pyrido[2,3-b]pyrazin-2(1H)-one | N-alkylation | google.com |
| 5-Fluoro-3-nitro-2-pyridinamine | 10% Pd/C, H₂, Ethanol (B145695) | 5-Fluoro-2,3-pyridinediamine | Nitro group reduction | google.com |
Design Principles for Libraries of this compound Derivatives
The design of chemical libraries based on the this compound scaffold is guided by several key principles aimed at systematically exploring chemical space and developing structure-activity relationships (SAR). A primary consideration is the strategic introduction of diversity at multiple positions on the scaffold.
One common approach is to utilize a central core and append a variety of substituents. For the this compound scaffold, key positions for derivatization include the nitrogen atoms of the pyrazine (B50134) ring and any available carbon atoms. The design often involves creating a matrix of derivatives by combining different building blocks at these positions. For example, a library could be designed by reacting a common this compound intermediate with a diverse set of amines or boronic acids.
"Scaffold hopping" is another important design principle, where the core structure is modified to create novel, isosteric replacements that maintain key binding interactions while altering other properties like solubility or metabolic stability. niper.gov.in For instance, the pyrido[2,3-b]pyrazine core could be replaced with a related heterocyclic system like a furano[2,3-d]pyrimidine to explore new chemical space. nih.gov
The table below outlines key design principles for derivative libraries.
| Principle | Description | Application to this compound |
| Combinatorial Enumeration | Systematically combining a set of building blocks with a core scaffold. | Reacting a this compound intermediate with a diverse set of amines, alcohols, or boronic acids. |
| Scaffold Hopping | Replacing the core scaffold with a structurally different but functionally similar moiety. | Replacing the pyrido[2,3-b]pyrazine core with other fused heterocyclic systems to explore new intellectual property space and improve properties. niper.gov.in |
| Privileged Substructure-Based Design | Utilizing a scaffold that is known to bind to a particular class of biological targets. | The pyrido[2,3-b]pyrazine core is a known kinase inhibitor scaffold, guiding the design of derivatives for this target class. |
Combinatorial Chemistry Approaches in Pyrido[2,3-b]pyrazine Derivative Synthesis
Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large, organized libraries of compounds. For the this compound scaffold, both solid-phase and solution-phase combinatorial strategies can be employed to generate a multitude of derivatives for high-throughput screening.
A typical solid-phase approach would involve anchoring a this compound intermediate to a resin support. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. Subsequent reaction steps can be performed to introduce diversity, followed by cleavage from the resin to yield the final products.
Solution-phase combinatorial synthesis, often aided by techniques like microwave-assisted synthesis, can also be highly effective. Multicomponent reactions are particularly well-suited for this approach, where three or more starting materials are combined in a single step to generate complex products. nih.govrsc.org For example, a library of pyrido[2,3-b]pyrazine derivatives can be synthesized by reacting a substituted aromatic aldehyde, 2-aminopyrazine (B29847), and indane-1,3-dione in the presence of a catalyst. nih.govrsc.org This approach allows for the rapid generation of a diverse set of compounds by varying the substituents on the starting materials.
Regioselective and Chemoselective Derivatization Strategies for Complex Analogues
As the complexity of the target analogues increases, the need for regioselective and chemoselective derivatization strategies becomes critical. The this compound scaffold possesses multiple reactive sites, and controlling the position of functionalization is essential for achieving the desired molecular architecture.
Regioselectivity can often be controlled by the inherent electronic properties of the scaffold or by the choice of reaction conditions. For example, in related heterocyclic systems like 2,4,7-trichloropyrido[3,2-d]pyrimidine, nucleophilic aromatic substitution (SNAr) and palladium-catalyzed reactions have been shown to occur selectively at different positions. researchgate.net Similar principles can be applied to the this compound core, where the electronic influence of the fluorine atom and the nitrogen atoms can direct incoming reagents to specific positions.
Chemoselectivity, the ability to react with one functional group in the presence of others, is also crucial. For instance, the reduction of a nitro group in the presence of other reducible functionalities can be achieved by using specific reagents like ammonium (B1175870) sulfide. Protecting groups are also a cornerstone of chemoselective synthesis, allowing for the temporary masking of a reactive site while another part of the molecule is modified.
Introduction of Diverse Chemical Moieties for Modulation of Intrinsic Chemical Properties
The introduction of a wide array of chemical moieties onto the this compound scaffold is a primary strategy for fine-tuning its intrinsic chemical properties. These modifications can impact solubility, lipophilicity, electronic properties, and ultimately, biological activity.
For example, the introduction of basic amine groups can enhance aqueous solubility and provide a handle for salt formation. Conversely, the addition of lipophilic groups, such as alkyl or aryl substituents, can increase membrane permeability. The fluorine atom at the 7-position already imparts a degree of lipophilicity and can influence the pKa of nearby functional groups.
Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl and heteroaryl moieties. acs.org This allows for the exploration of a wide range of substituents that can engage in pi-stacking or other interactions with a biological target. The introduction of hydrogen bond donors and acceptors, such as amides and sulfonamides, can also be used to optimize binding affinity and selectivity.
The table below summarizes the impact of introducing different chemical moieties.
| Moiety | Potential Impact on Properties |
| Basic amines | Increased aqueous solubility, salt formation |
| Alkyl/Aryl groups | Increased lipophilicity, modulation of binding interactions |
| Carboxylic acids | Increased polarity, hydrogen bonding, potential for ester or amide formation |
| Amides/Sulfonamides | Hydrogen bonding, improved metabolic stability |
| Heterocycles | Modulation of solubility, lipophilicity, and target interactions |
Strategies for Expanding the Chemical Space around the this compound Scaffold
Expanding the accessible chemical space around the this compound scaffold is essential for discovering novel compounds with unique properties. nih.gov This involves moving beyond simple substituent modifications and exploring more profound structural changes.
One strategy is the use of bioisosteric replacements for the fluorine atom or other parts of the scaffold. For example, replacing the fluorine with a cyano or trifluoromethyl group can have a significant impact on the electronic properties of the molecule. nih.gov
Another approach is to use the this compound as a building block for the synthesis of more complex, three-dimensional structures. This can be achieved through reactions that form new rings, such as intramolecular cyclizations or multicomponent reactions that lead to fused or spirocyclic systems. The goal is to create molecules with greater structural complexity and to explore new regions of chemical space that are not accessible through simple derivatization.
Virtual screening and computational methods can also play a key role in guiding the expansion of chemical space. nih.gov By modeling the interactions of virtual libraries of this compound derivatives with a target protein, it is possible to identify promising new areas of chemical space to explore synthetically.
Theoretical and Computational Studies of 7 Fluoropyrido 2,3 B Pyrazine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic nature of 7-Fluoropyrido[2,3-b]pyrazine. These calculations, often employing methods like DFT with basis sets such as B3LYP/6-31G(d,p) or B3LYP/6-311G(d,p), reveal the distribution of electrons and energy levels within the molecule, which dictates its reactivity and physical properties. rjb.rojmaterenvironsci.comrsc.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing molecular stability and reactivity. rjb.rorsc.org
For the pyrido[2,3-b]pyrazine (B189457) core, both the HOMO and LUMO are typically distributed across the entire conjugated ring system. rjb.ro The introduction of a fluorine atom at the 7-position is expected to significantly influence these orbitals. Due to fluorine's high electronegativity, it acts as a strong inductive electron-withdrawing group. This effect would lower the energy levels of both the HOMO and LUMO. Consequently, the HOMO-LUMO gap might be altered, which has direct implications for the molecule's potential applications in areas like organic electronics. rsc.org For instance, a study on pyrido(2,3-b)pyrazine-2,3-diol calculated a HOMO-LUMO gap of 4.71 eV, indicating significant stability. rjb.ro The precise gap for the 7-fluoro derivative would require specific calculations but is expected to be modulated by the fluorine substitution.
Table 1: Representative Frontier Orbital Energies for a Pyrido[2,3-b]pyrazine System This table presents hypothetical, representative data based on typical DFT calculations for analogous structures, as specific experimental or calculated values for this compound are not readily available in the cited literature.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.9 |
| HOMO-LUMO Gap (Egap) | 4.6 |
A Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MESP plot uses a color scale to represent electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
In the this compound molecule, the nitrogen atoms of the pyridine (B92270) and pyrazine (B50134) rings are expected to be the most electron-rich centers, displaying a negative electrostatic potential. rjb.ro These sites are prone to interactions with electrophiles or hydrogen bond donors. Conversely, the fluorine atom, despite its high electronegativity, creates a region of strong positive potential on the adjacent carbon atom (C7) due to its powerful inductive withdrawal of electron density. This makes the C7 position a potential site for nucleophilic attack. The hydrogen atoms on the aromatic rings will exhibit positive potential.
Analysis of the electronic density topology, often performed using techniques like Natural Bond Orbital (NBO) analysis, provides a detailed picture of the bonding within the molecule. rsc.orgresearchgate.net NBO analysis examines the delocalization of electron density and the interactions between filled and vacant orbitals, which correspond to stabilizing donor-acceptor interactions.
Conformational Analysis and Flexibility Studies Using Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.govacs.org For a rigid, planar molecule like this compound, conformational flexibility is limited. The primary focus of MD simulations would be to understand its intermolecular interactions in different environments, such as in solution or when interacting with a biological target like DNA or a protein. mdpi.comnih.govnih.gov
MD simulations can model how the molecule interacts with solvent molecules and other solutes, revealing information about its aggregation behavior and preferred orientations. mdpi.comrsc.org For instance, studies on similar aza-aromatic compounds have used MD to investigate their adsorption onto surfaces or their self-aggregation processes, which are driven by non-covalent interactions like π-π stacking and van der Waals forces. nih.govrsc.org Such simulations would be crucial in predicting the behavior of this compound in the context of materials science or pharmacology.
Prediction of Spectroscopic Signatures
Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for identifying and characterizing the molecule.
Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. rjb.romdpi.com Each vibrational mode involves specific atomic motions, such as stretching, bending, or rocking. derpharmachemica.com
For this compound, key predicted vibrational modes would include:
C-H stretching vibrations of the aromatic rings, typically appearing in the 3000-3100 cm⁻¹ region.
C=C and C=N stretching vibrations within the fused aromatic rings, expected in the 1400-1600 cm⁻¹ range.
A strong C-F stretching vibration , which is a characteristic and often intense peak, typically found in the 1000-1400 cm⁻¹ region, depending on the aromatic system.
Ring breathing modes and other skeletal vibrations at lower frequencies.
A comprehensive theoretical study on pyrido(2,3-b)pyrazine-2,3-diol demonstrated good correlation between calculated and experimental vibrational frequencies after applying a scaling factor. rjb.ro A similar approach for this compound would provide a predicted spectrum that could aid in its experimental identification.
Table 2: Representative Predicted Vibrational Frequencies for this compound This table presents hypothetical, representative data based on typical DFT calculations for analogous structures. The exact frequencies require specific computation.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3080 | Medium |
| C=N/C=C Ring Stretch | 1580 | Strong |
| C=C Ring Stretch | 1470 | Strong |
| C-F Stretch | 1250 | Very Strong |
| In-plane Ring Bending | 1020 | Medium |
| Out-of-plane C-H Bend | 850 | Strong |
Electronic Excitation Predictions (UV-Vis Absorption and Fluorescence)
Theoretical predictions of the electronic excitation properties of this compound provide valuable insights into its potential as a chromophore or fluorophore. These predictions are typically performed using Time-Dependent Density Functional Theory (TD-DFT), a computational method that calculates the electronic absorption and emission spectra.
UV-Vis Absorption:
The predicted UV-Vis absorption spectrum of this compound, calculated using TD-DFT methods, is expected to exhibit characteristic absorption bands corresponding to π-π* and n-π* electronic transitions. The introduction of the fluorine atom at the 7-position is anticipated to induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent pyrido[2,3-b]pyrazine molecule, depending on the nature of the solvent and the specific electronic transitions involved.
A hypothetical table of predicted UV-Vis absorption maxima for this compound in different solvents is presented below. These values are illustrative of what a TD-DFT calculation might yield.
| Solvent | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
| Gas Phase | 320 | 0.15 | HOMO -> LUMO |
| Cyclohexane | 325 | 0.18 | HOMO -> LUMO |
| Ethanol (B145695) | 330 | 0.20 | HOMO -> LUMO |
| Acetonitrile | 328 | 0.19 | HOMO -> LUMO |
Fluorescence:
Upon electronic excitation, this compound is predicted to relax to the first excited singlet state (S1) and subsequently emit a photon to return to the ground state (S0), a process known as fluorescence. The predicted fluorescence emission wavelength is typically red-shifted compared to the absorption wavelength, a phenomenon known as the Stokes shift. Computational models can estimate the geometry of the S1 state and the corresponding emission energy.
The following table provides hypothetical predicted fluorescence emission data for this compound.
| Solvent | Predicted Emission λmax (nm) | Predicted Stokes Shift (nm) | Predicted Quantum Yield (ΦF) |
| Gas Phase | 380 | 60 | 0.35 |
| Cyclohexane | 388 | 63 | 0.40 |
| Ethanol | 395 | 65 | 0.45 |
| Acetonitrile | 392 | 64 | 0.42 |
Theoretical Nuclear Magnetic Resonance Chemical Shift Predictions
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation and verification. Using methods such as Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
The predicted chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the nitrogen atoms in the pyrazine and pyridine rings, as well as the fluorine atom, will significantly impact the chemical shifts of the neighboring carbon and hydrogen atoms.
Below are tables of hypothetical predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, referenced against tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a suitable standard for ¹⁹F.
Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Predicted Chemical Shift (ppm) |
| H-2 | 8.80 |
| H-3 | 8.65 |
| H-5 | 9.10 |
| H-6 | 7.90 |
| H-8 | 8.30 |
Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 152.5 |
| C-3 | 148.0 |
| C-4a | 145.2 |
| C-5 | 155.8 |
| C-6 | 120.3 |
| C-7 | 165.1 (JC-F ≈ 250 Hz) |
| C-8 | 115.7 (JC-F ≈ 20 Hz) |
| C-8a | 140.9 |
Predicted ¹⁹F NMR Chemical Shift (δ, ppm)
| Fluorine | Predicted Chemical Shift (ppm) |
| F-7 | -110.5 |
Reactivity Prediction via Computational Methods
Computational chemistry offers powerful tools to predict the reactivity of molecules, providing insights into potential reaction mechanisms and guiding synthetic efforts.
By employing quantum mechanical calculations, it is possible to map the potential energy surface for proposed reactions involving this compound. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of its feasibility.
For instance, a nucleophilic aromatic substitution (SNAr) reaction at the carbon atom bearing the fluorine is a plausible transformation. Computational modeling could elucidate the reaction pathway, comparing a stepwise (Meisenheimer complex intermediate) versus a concerted mechanism. The calculated activation barriers would indicate the preferred reaction conditions.
A hypothetical reaction coordinate diagram for an SNAr reaction with a generic nucleophile (Nu⁻) is described in the table below.
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nu⁻) | 0 |
| Transition State 1 | +15.2 |
| Meisenheimer Intermediate | +5.8 |
| Transition State 2 | +10.5 |
| Products (7-Nu-pyrido[2,3-b]pyrazine + F⁻) | -8.7 |
Computational methods can predict several key reactivity indices.
Acidity (pKa): While direct pKa calculation is complex, the acidity of the C-H protons can be estimated by calculating the deprotonation energy. The protons on the pyridine and pyrazine rings are expected to be weakly acidic.
Basicity (pKb): The basicity of the nitrogen atoms can be predicted by calculating the proton affinity. The pyridine nitrogen is expected to be the most basic site for protonation.
Nucleophilicity and Electrophilicity: These properties can be assessed using various descriptors derived from conceptual DFT. The Fukui function and dual descriptor analysis can identify the most nucleophilic (prone to attack by electrophiles) and electrophilic (prone to attack by nucleophiles) sites in the molecule. The nitrogen lone pairs are the primary nucleophilic centers, while the carbon atoms of the pyrazine ring and the carbon attached to the fluorine are potential electrophilic sites.
A table summarizing the predicted reactivity indices is shown below.
| Property | Predicted Site | Value (Arbitrary Units/Method) |
| Most Basic Site | N1 (pyridine) | High Proton Affinity |
| Most Electrophilic Carbon | C-7 | High Positive Fukui Function (f⁺) |
| Most Nucleophilic Nitrogen | N1 (pyridine) | High Negative Fukui Function (f⁻) |
Molecular Docking and Ligand-Target Interaction Predictions for Rational Design (purely theoretical, no in vivo implications)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in the rational design of new molecules with potential biological activity.
The this compound scaffold can serve as a core structure for the design of new ligands. By computationally exploring the introduction of various substituents at different positions, it is possible to design hypothetical ligands with optimized binding affinities for a specific protein target.
For example, if targeting a hypothetical kinase active site, molecular docking simulations could be used to evaluate a library of virtual compounds derived from the this compound scaffold. The docking scores, which estimate the binding free energy, along with an analysis of the predicted binding poses and key interactions (e.g., hydrogen bonds, hydrophobic interactions), would guide the selection of the most promising candidates for synthesis.
The following table illustrates a hypothetical docking study of designed ligands against a generic kinase target.
| Ligand (Modification to Scaffold) | Docking Score (kcal/mol) | Key Predicted Interactions |
| This compound | -6.5 | Pi-stacking with Phe, Halogen bond with backbone C=O |
| 2-Amino-7-fluoropyrido[2,3-b]pyrazine | -8.2 | H-bond with Asp, Pi-stacking with Phe |
| 3-(Methylamino)-7-fluoropyrido[2,3-b]pyrazine | -8.9 | H-bond with Glu, Hydrophobic interaction with Leu |
| 5-(4-Hydroxyphenyl)-7-fluoropyrido[2,3-b]pyrazine | -9.5 | H-bond with Asp and Ser, Pi-stacking with Tyr |
These purely theoretical predictions provide a rational basis for prioritizing synthetic targets and accelerating the discovery of novel molecules with desired properties.
Computational Screening Methodologies for Predicting Binding Affinity in silico to Target Receptors
Computational screening, particularly molecular docking, is a fundamental tool for predicting the binding affinity and mode of interaction between a ligand, such as a this compound derivative, and a biological target. This method computationally places the ligand into the active site of a receptor and estimates the binding free energy.
In a notable study, a series of pyrido[2,3-b]pyrazine derivatives were investigated for their inhibitory activity against cholinesterases, enzymes implicated in Alzheimer's disease. researchgate.netnih.gov This research included a 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine (a structural isomer of the titular compound), which was found to be a selective inhibitor of acetylcholinesterase (AChE). researchgate.net Molecular docking simulations were performed to understand the binding interactions with the enzyme. The docking results suggested that these compounds fit within the active site gorge of AChE, forming key interactions with amino acid residues. researchgate.netnih.gov
Another theoretical investigation on pyrido(2,3-b)pyrazine-2,3-diol utilized Density Functional Theory (DFT) for geometry optimization and molecular docking to assess its binding with the 1FP1 protein. rjb.ro The study calculated a good binding affinity, indicating the potential for this scaffold to interact favorably with protein targets. rjb.ro
The general methodology for such a screening process involves several key steps:
Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
Ligand Preparation: The 3D structure of this compound and its derivatives are generated and optimized to find their lowest energy conformation.
Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to systematically search for the optimal binding pose of the ligand within the receptor's active site. The program employs a scoring function to rank the poses based on predicted binding affinity, typically expressed in kcal/mol. chemmethod.com
The binding affinity of a ligand is influenced by various interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For fluorinated compounds, halogen bonds can also play a crucial role in stabilizing the ligand-receptor complex. chemmethod.commalariaworld.org The insights gained from these simulations are critical for guiding the synthesis of new derivatives with improved binding characteristics.
Table 1: Example of Molecular Docking Results for Pyrido[2,3-b]pyrazine Derivatives against Cholinesterases
This table is illustrative, based on findings for related compounds, and demonstrates the type of data generated from computational screening.
| Compound Derivative | Target Enzyme | IC50 (µM) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine | AChE | 0.899 ± 0.10 | -8.5 | Tyr334, Trp84, Phe330 |
| 3-(3'-methylphenyl)pyrido[2,3-b]pyrazine | BChE | 0.583 ± 0.052 | -9.1 | Trp82, Tyr332, Ala328 |
| 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine | AChE | 0.466 ± 0.121 | -9.4 | Tyr334, Trp84, Asp72 |
Source: Data adapted from studies on pyrido[2,3-b]pyrazine derivatives. researchgate.netnih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies Based on Theoretical Descriptors of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to build a mathematical relationship between the structural features of a series of compounds and their biological activity or physicochemical properties. nih.gov These models are invaluable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.
While a specific QSAR study for this compound was not found in the reviewed literature, the methodology can be described based on studies of related heterocyclic systems like pyrido[3,2-b]pyrazinones and other pyrimidine (B1678525) derivatives. nih.govresearchgate.net A typical QSAR study involves:
Dataset Assembly: A series of this compound derivatives with experimentally measured biological activity (e.g., IC50 values) would be collected.
Descriptor Calculation: For each molecule, a wide range of "theoretical descriptors" are calculated. These numerical values represent different aspects of the molecular structure.
Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN), are used to create an equation that correlates the descriptors with the observed activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics (e.g., R², Q²) to ensure its reliability. nih.gov
Theoretical descriptors are broadly categorized as:
Electronic Descriptors: These relate to the electron distribution in the molecule and include parameters like dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO). rsc.org DFT calculations are often used to derive these descriptors. rsc.orgresearchgate.net
Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., LogP), which is crucial for membrane permeability and interaction with hydrophobic pockets in receptors.
For instance, a QSAR study on pyrido[3,2-b]pyrazinone derivatives acting as PDE-5 inhibitors identified that an electro-topological parameter (SdssCE-index) had a significant negative correlation with activity, suggesting that reducing the number of carbons connected with one double and two single bonds could enhance inhibition. researchgate.net Another study on pyrimidine derivatives used MLR and ANN to model activity against the VEGFR-2 receptor, finding the non-linear ANN model to have superior predictive power. nih.gov
Table 2: Examples of Theoretical Descriptors Used in QSAR/QSPR Studies
This table presents a selection of descriptors that would be relevant for a QSAR study of this compound derivatives, based on general QSAR practices.
| Descriptor Class | Specific Descriptor | Description |
|---|---|---|
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |
| Dipole Moment | Measure of the overall polarity of the molecule. | |
| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | |
| Topological | Wiener Index | A distance-based index related to molecular branching. |
| Kier & Hall Connectivity Indices | Indices that describe the degree of branching and connectivity in a molecule. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; measures lipophilicity. |
Potential Applications of 7 Fluoropyrido 2,3 B Pyrazine and Its Derivatives Strictly Non Therapeutic/non Clinical Focus
Advanced Material Science Applications
The unique arrangement of nitrogen atoms within the fused ring system of pyrido[2,3-b]pyrazines imparts distinct electronic characteristics, which can be further tuned by the introduction of a fluorine substituent. This strategic functionalization can significantly impact the molecule's frontier molecular orbitals (HOMO and LUMO levels), leading to desirable properties for various material science applications.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials Design
The pyrido[2,3-b]pyrazine (B189457) core is a versatile platform for the design of full-color fluorescent materials for high-performance OLEDs. rsc.org By systematically modifying the core, it is possible to create a family of materials that exhibit a wide range of emission colors across the visible spectrum, from blue to red. rsc.org The introduction of a fluorine atom, as in 7-Fluoropyrido[2,3-b]pyrazine, can further enhance these properties. Fluorination is a known strategy to tune the emission color, increase the photoluminescence quantum yield (PLQY), and improve the thermal and electrochemical stability of organic emitters.
Derivatives of the broader pyrido[2,3-b]pyrazine family have been shown to act as multifunctional compounds, displaying properties such as thermally activated delayed fluorescence (TADF), which is crucial for achieving high efficiency in OLEDs. rsc.org For instance, certain donor-acceptor luminophores based on an acenaphtopyrido[2,3-b]pyrazine acceptor core have been used to create solution-processed OLEDs with high external quantum efficiencies (EQE) of up to 15.3%. rsc.org The electron-withdrawing nature of the this compound moiety could be leveraged in similar donor-acceptor architectures to fine-tune the charge transfer characteristics and enhance device performance.
Organic Semiconductors and Field-Effect Transistors (OFETs) Development
The development of novel organic semiconductors is critical for the advancement of flexible and low-cost electronics. The electronic properties of compounds like 7-Aminopyrido[2,3-b]pyrazine suggest their suitability for incorporation into organic semiconductors. chemimpex.com The pyrido[2,3-b]pyrazine scaffold, with its inherent electron-deficient nature, is a promising building block for n-type organic semiconductors, which are essential for the fabrication of complementary circuits.
Furthermore, polymers incorporating a related isomer, fluoropyrido[3,4-b]pyrazine, have been synthesized and demonstrated to be effective in photovoltaic applications, a key area for organic semiconductors. orcid.orgrsc.org These polymers exhibit favorable energy levels and charge transport properties. rsc.org The introduction of fluorine can influence the molecular packing and crystallinity of the resulting materials, which are critical parameters for achieving high charge carrier mobility in OFETs. The planarity and potential for strong intermolecular interactions in this compound-based materials could lead to efficient charge transport.
Fluorescent Probes for Chemical Sensing and Environmental Monitoring
The fluorescence of the pyrido[2,3-b]pyrazine core can be sensitive to its local environment, making it a candidate for the development of fluorescent probes. The interaction of the nitrogen atoms in the heterocyclic rings with metal ions or other analytes can lead to a change in the fluorescence intensity or wavelength, providing a basis for a sensing mechanism. The fluorine atom in this compound can influence the sensitivity and selectivity of such probes.
For instance, derivatives of pyrido[2,3-b]pyrazine have been investigated for their electrochemical sensing capabilities, including for DNA. nih.gov This suggests that the electronic and photophysical properties of this heterocyclic system can be harnessed for the detection of various chemical and biological species. The development of fluorescent probes based on this compound could offer new tools for environmental monitoring, allowing for the detection of pollutants or other target molecules.
Liquid Crystal Materials and Display Technologies
While specific studies on the liquid crystalline properties of this compound are not available, the rigid, planar structure of the pyrido[2,3-b]pyrazine core is a common feature in many liquid crystal molecules. The introduction of flexible side chains to this rigid core could induce mesophase behavior. The polarity and steric influence of the fluorine atom could play a significant role in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. The development of novel liquid crystal materials is crucial for advancing display technologies, and the unique electronic properties of fluorinated pyridopyrazines could potentially be exploited in applications such as dichroic dyes in guest-host liquid crystal displays.
Components in Polymer and Supramolecular Assemblies
The pyrido[2,3-b]pyrazine moiety can be incorporated into larger macromolecular structures such as polymers and supramolecular assemblies. Copolymers based on the related pyrido[3,4-b]pyrazine (B183377) have been successfully used in bulk heterojunction solar cells, demonstrating their utility in polymer-based electronic devices. acs.org In these systems, the pyridopyrazine unit acts as an electron-accepting component, facilitating charge separation and transport. acs.org
The nitrogen atoms in the this compound ring system are capable of forming hydrogen bonds, which can be a powerful tool for directing the self-assembly of molecules into well-defined supramolecular structures. nih.gov These non-covalent interactions can lead to the formation of one-, two-, or three-dimensional networks with unique properties and functions. The ability to form ordered assemblies is crucial for applications in organic electronics and nanotechnology.
Catalysis and Ligand Design
The presence of multiple nitrogen atoms with lone pairs of electrons makes the this compound core a potential ligand for a variety of metal catalysts. The coordination of the pyridopyrazine to a metal center can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity. The fluorine atom can have a significant electronic effect on the ligand, altering its donor-acceptor properties and, consequently, the performance of the resulting catalyst.
The design of chiral ligands based on the this compound scaffold could lead to the development of new asymmetric catalysts for enantioselective transformations. The strategic placement of chiral substituents on the pyridopyrazine framework could create a chiral pocket around the metal center, enabling the production of single-enantiomer products, which is of great importance in the fine chemical and pharmaceutical industries. The use of non-covalent interactions between the ligand and the substrate is a key strategy in modern catalyst design to achieve high levels of enantioselectivity. mdpi.com
Ligands for Homogeneous Catalysis of Organic Reactions
The pyrido[2,3-b]pyrazine framework serves as an excellent bidentate ligand, utilizing the nitrogen atoms of the pyrazine (B50134) ring to chelate with transition metals. researchgate.net These metal complexes are soluble in organic solvents and can act as homogeneous catalysts. savemyexams.com For instance, derivatives of pyrido[2,3-b]pyrazine have been used to create complexes with metals like rhenium(I) and ruthenium(II). researchgate.netrsc.org
The assembly of multiple metal centers into larger supramolecular structures using bridging ligands like 2,3-Bis(2-pyridyl)thieno[3,4-b]pyrazine allows for the development of multimetallic systems. rsc.org These systems are investigated for their utility in light harvesting, the conversion of light into energy, sensing, and photo-catalysis. rsc.org The coordination of pyrido[2,3-b]pyrazine-derived ligands to metal centers, such as in fac-{ReBr(CO)3(L)}, has been confirmed through spectroscopic studies, highlighting their role in forming structured coordination geometries. researchgate.net The fluorine atom in the 7-position can enhance the stability and modify the redox properties of the resulting metal complex, potentially fine-tuning its catalytic activity for specific organic transformations.
Table 1: Representative Metal Complexes with Pyrido[2,3-b]pyrazine-Type Ligands
| Metal Center | Ligand Type | Potential Application | Reference |
|---|---|---|---|
| Rhenium(I) | 2,3-diarylpyrido[2,3-b]pyrazines | Homogeneous Catalysis | researchgate.netnih.gov |
| Ruthenium(II) | 2,3-Bis(2-pyridyl)thieno[3,4-b]pyrazine | Photo-catalysis, Light Harvesting | rsc.org |
| Nickel(II) | 2,3-di(1H-2-pyrrolyl)pyrido[2,3-b]pyrazine | Colorimetric Ion Sensing | researchgate.net |
| Silver(I) | Thienyl-substituted pyrido[2,3-b]pyrazines | Supramolecular Frameworks | nih.gov |
Precursors for Heterogeneous Catalytic Systems
While homogeneous catalysts are effective, their separation from the reaction products can be challenging. Heterogeneous catalysts, which exist in a different phase from the reactants, simplify this process. savemyexams.com this compound and its derivatives can serve as precursors for such systems.
The functionalized ligand can be anchored to a solid support, such as silica, polymers, or metal-organic frameworks (MOFs), to create a heterogeneous catalyst. This immobilization would allow the catalytically active metal complexes of the pyridopyrazine to be easily recovered and reused. Various catalytic methods have been reported for the synthesis of pyridopyrazines themselves, employing catalysts like calcium iodate (B108269) nanoparticles, which highlights the compatibility of this scaffold with solid-phase chemistry. researchgate.net This approach combines the specific catalytic activity designed at the molecular level with the process advantages of heterogeneous systems.
Agrochemical Development Scaffolds
Nitrogen-containing heterocycles are a cornerstone of modern agrochemical research, serving as scaffolds for a wide range of active compounds. openmedicinalchemistryjournal.com The pyrido[2,3-b]pyrazine structure, particularly when functionalized, is a promising candidate for the development of new crop protection agents. openmedicinalchemistryjournal.comresearchgate.net
Design of Hypothetical Herbicidal or Insecticidal Agents Based on the Pyrido[2,3-b]pyrazine Scaffold
The pyrido[2,3-b]pyrazine core is a known pharmacophore in the development of fungicides. researchgate.net Research on analogous structures has demonstrated that novel trisubstituted pyrido[2,3-b]pyrazines show activity against significant plant pathogens. researchgate.net Specifically, the presence of a halogen, such as fluorine, on the pyridopyrazine ring has been identified as advantageous for fungicidal properties. researchgate.net Based on this, this compound can be proposed as a foundational structure for new fungicides. By adding various substituents at other positions (e.g., an aryl group at position 7 and a secondary amine at position 8), a library of hypothetical agents could be designed and screened for activity against pathogens like wheat leaf blotch or rice blast. researchgate.net
Similarly, the scaffold could be adapted for insecticidal applications. The design process could involve molecular docking studies to model the interaction of hypothetical this compound derivatives with insect-specific protein targets, such as acetylcholinesterase (AChE). growingscience.com By modifying the side chains attached to the core structure, it is conceivable to optimize the binding affinity within the active site of such proteins, leading to the design of potent and selective insecticidal agents. growingscience.com
Structure-Activity Relationships for Non-Toxicological Agrochemical Potential
Structure-activity relationship (SAR) studies are crucial for optimizing the performance of agrochemical candidates. For the pyrido[2,3-b]pyrazine scaffold, research has shown that specific substitutions directly impact biological activity.
For fungicidal potential, studies on analogous compounds indicate that a fluoro substituent at position 6 and a secondary amine at position 8 are beneficial. researchgate.net The nature of an aryl group at position 7 also plays a critical role. researchgate.net This suggests that for this compound, the key areas for synthetic modification to explore SAR would be the amine substituent at position 8 and the groups at positions 2 and 3 of the pyrazine ring.
Table 2: Hypothetical Structure-Activity Relationships for Agrochemical Design
| Position on Scaffold | Substituent Type | Hypothetical Influence on Agrochemical Potential |
|---|---|---|
| Position 7 (Pyridine Ring) | Fluorine (fixed) | Enhances overall activity and modulates electronic properties. researchgate.net |
| Position 8 (Pyridine Ring) | Secondary Amine | Favorable for fungicidal activity. researchgate.net |
| Positions 2 and 3 (Pyrazine Ring) | Aryl or Alkyl Groups | Can be modified to tune selectivity and physical properties (e.g., solubility, target binding). growingscience.com |
| Overall Structure | Specific Stereochemistry | Can lead to highly potent and selective interactions with target enzymes. researchgate.net |
Precursors for Complex Molecular Synthesis of Specialty Chemicals
The rigid, planar structure and tunable electronic properties of the pyrido[2,3-b]pyrazine core make it an ideal building block for advanced materials and specialty chemicals. The incorporation of fluorine can enhance properties like thermal stability and electron-accepting ability, which is highly desirable in materials science. acs.orgrsc.org
Pyrido[2,3-b]pyrazine derivatives are key components in the synthesis of materials for organic electronics. They have been used to create:
Full-Color Fluorescent Materials: By systematically tuning the electronic structure through different donor units attached to the pyrido[2,3-b]pyrazine core, a family of materials has been developed that can emit light across the entire visible spectrum, from blue to red. rsc.org These are used in high-performance Organic Light-Emitting Diodes (OLEDs). rsc.org
Polymers for Photovoltaics: The electron-accepting nature of the pyrido[2,3-b]pyrazine moiety makes it suitable for creating donor-acceptor (D-A) copolymers. acs.org When copolymerized with electron-donating units, these materials form low-bandgap polymers that can absorb a broad range of the solar spectrum. acs.org A fluorinated pyrido[3,4-b]pyrazine-based polymer has demonstrated high power conversion efficiency in organic solar cells. rsc.org
Nonlinear Optical (NLO) Materials: Certain pyrido[2,3-b]pyrazine derivatives have been shown to exhibit a high NLO response, indicating their potential for applications in photonics and display technology. nih.govrsc.org
The synthesis of these materials often involves condensation reactions of diamines with dicarbonyl compounds or multicomponent reactions, demonstrating the versatility of the pyridopyrazine scaffold in complex molecular architectures. nih.govthieme-connect.com
Table 3: Applications in Specialty Chemical Synthesis
| Application Area | Type of Material | Role of Pyrido[2,3-b]pyrazine Scaffold | Reference |
|---|---|---|---|
| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Core fluorescent unit, tunable for full-color emission. | rsc.org |
| Renewable Energy | Organic Solar Cells (Photovoltaics) | Electron-accepting moiety in donor-acceptor copolymers. | acs.orgrsc.org |
| Photonics | Nonlinear Optical (NLO) Devices | Core structure for materials with high NLO response. | nih.govrsc.org |
| Material Science | Donor-Acceptor Copolymers | Building block for polymers with specific electronic and optical properties. | acs.org |
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The pyrido[2,3-b]pyrazine scaffold is well-suited for this field due to its defined geometry and multiple nitrogen atoms, which can participate in coordination bonds and hydrogen bonding.
As a bridging ligand, it can connect multiple metal centers to form discrete, well-defined supramolecular constructs. rsc.org This allows for the precise arrangement of metal ions, which is essential for creating materials with specific functions like enhanced metal-to-metal communication for redox processes. rsc.org
In the solid state, pyrido[2,3-b]pyrazine derivatives self-assemble into ordered patterns. Crystal structure analyses show that molecules can arrange through offset π-stacking interactions between the aromatic rings. nih.gov The inter-planar distance in these stacks is typically around 3.4 Å. nih.gov Furthermore, substituents on the ring system can direct the packing through other intermolecular forces, such as C-H···N hydrogen bonds, forming layered or head-to-head arrangements. nih.gov The fluorine atom at the 7-position can introduce additional specific interactions, such as C-H···F bonds, providing another level of control over the self-assembly process.
Future Perspectives and Research Challenges for 7 Fluoropyrido 2,3 B Pyrazine
Exploration of Unexplored Synthetic Routes and Methodologies
The development of novel and efficient synthetic strategies is paramount to unlocking the full potential of 7-Fluoropyrido[2,3-b]pyrazine. While established methods provide access to this scaffold, future research will likely focus on more sophisticated and sustainable approaches.
Key Future Directions:
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. wuxiapptec.comresearchgate.net The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and the potential for in-line purification. rsc.org This is particularly relevant for managing potentially hazardous reagents and intermediates often employed in fluorination reactions.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. mdpi.comsigmaaldrich.com Exploring photocatalytic methods for the construction of the pyridopyrazine core or for the late-stage functionalization of the 7-fluoro-substituted ring could provide access to novel derivatives that are inaccessible through traditional thermal methods. nih.gov
Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, presents a green and solvent-free alternative to conventional solution-phase chemistry. rsc.org Investigating the mechanochemical synthesis of this compound could significantly reduce solvent waste and energy consumption, aligning with the principles of sustainable chemistry. rsc.org
Investigation of Emerging Reactivity Patterns and Unconventional Transformations
The electronic properties of the this compound ring system, influenced by the interplay between the nitrogen atoms and the fluorine substituent, suggest a rich and largely untapped reactivity landscape.
Anticipated Research Areas:
C-H Activation/Functionalization: Direct C-H activation is a highly sought-after transformation in modern organic synthesis as it allows for the modification of a molecule's skeleton without the need for pre-functionalized starting materials. Future studies will likely target the selective C-H functionalization of the pyridopyrazine core, enabling the introduction of a wide array of substituents and the rapid generation of diverse compound libraries. Late-stage functionalization strategies, in particular, are crucial for the efficient synthesis of complex molecules. chemrxiv.orgacs.orgacs.org
Unconventional Cycloadditions: The unique electronic nature of the pyridopyrazine system may allow it to participate in unconventional cycloaddition reactions, leading to the formation of novel polycyclic and spirocyclic architectures. Exploring its behavior in [4+2], [3+2], and other cycloaddition paradigms could unveil new chemical space.
Defluorinative Functionalization: While the C-F bond is notoriously strong, recent advances have demonstrated the possibility of using it as a synthetic linchpin. Investigating defluorinative cross-coupling and annulation reactions of this compound could provide a novel platform for creating complex molecular architectures. rsc.org
Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction
Computational chemistry is an indispensable tool for elucidating reaction mechanisms and predicting molecular properties, thereby guiding experimental design.
Future Computational Endeavors:
Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. orcid.org Future computational work will likely focus on modeling reaction pathways for its synthesis and functionalization, predicting regioselectivity, and understanding the role of the fluorine atom in modulating its chemical behavior. ingentaconnect.com
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of this compound and its derivatives, as well as their interactions with biological targets or in materials science contexts. researchgate.netmpg.de For instance, simulations could predict the binding modes of its derivatives to protein active sites or model their packing in organic electronic devices. biorxiv.orgnih.gov
Development of Novel Non-Biological Applications for the this compound Scaffold
Beyond its established role in medicinal chemistry, the unique photophysical and electronic properties of the pyridopyrazine core suggest significant potential in materials science.
Emerging Application Areas:
Organic Electronics: Pyridopyrazine and quinoxaline-based materials have shown promise in organic electronics due to their electron-accepting nature. rsc.orgacs.org The introduction of a fluorine atom in this compound can further modulate its electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netacs.org
Fluorescent Probes: The inherent fluorescence of many heterocyclic compounds can be harnessed for sensing applications. nih.govmdpi.com Derivatives of this compound could be designed as fluorescent probes for the detection of metal ions, anions, or biologically relevant small molecules. researchgate.netresearchgate.netossila.com The fluorine atom can influence the photophysical properties, potentially leading to enhanced sensitivity and selectivity. researchgate.net
Supramolecular Chemistry: The ability of the pyridopyrazine scaffold to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive building block for the construction of complex supramolecular architectures. These could find applications in areas such as molecular recognition, self-assembly, and the development of smart materials.
Integration with Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning
AI and Machine Learning in the Future of this compound:
Generative Models for de Novo Design: AI-powered generative models can explore vast chemical spaces to design novel this compound derivatives with optimized properties for specific applications, be it biological activity or materials performance. nih.gov
Retrosynthetic Analysis: Machine learning algorithms can be trained to predict viable synthetic routes for complex molecules. sciety.org Applying these tools to this compound and its derivatives could significantly accelerate the identification of efficient and innovative synthetic pathways.
Reaction Optimization: Machine learning models can be used to optimize reaction conditions, leading to improved yields, reduced side products, and more sustainable chemical processes. beilstein-journals.orgnih.gov This is particularly valuable for the often-challenging fluorination reactions.
Challenges in Scalable Synthesis and Sustainable Production of this compound
The transition from laboratory-scale synthesis to industrial production presents a number of challenges, particularly for fluorinated compounds.
Key Hurdles and Potential Solutions:
Cost and Availability of Fluorinating Reagents: Many fluorinating agents are expensive and can be hazardous to handle. Research into more cost-effective and safer fluorination methods, such as the use of KF in mechanochemical synthesis, is crucial. rsc.org The development of catalytic fluorination methods is also a key area of focus. tandfonline.com
Process Safety and Environmental Impact: The synthesis of fluorinated compounds can generate hazardous waste. The adoption of green chemistry principles, such as the use of less toxic solvents, atom-economical reactions, and efficient purification methods, will be essential for the sustainable production of this compound. frontiersin.orgnih.gov The development of PFAS-free synthesis routes is also a growing area of importance.
Purification Challenges: The purification of fluorinated compounds can be challenging due to their unique physical properties. The development of more efficient and scalable purification techniques, potentially integrated into continuous flow systems, will be necessary.
Interdisciplinary Research Opportunities Involving this compound Chemistry
The multifaceted nature of this compound lends itself to a wide range of interdisciplinary collaborations.
Potential Collaborative Frontiers:
Chemistry and Biology: Continued collaboration between synthetic chemists and biologists will be essential for the discovery and development of new therapeutic agents based on the this compound scaffold.
Chemistry and Materials Science: The exploration of this compound in organic electronics and sensor technology will require close collaboration between chemists and materials scientists. chemrxiv.org
Chemistry and Computer Science: The integration of AI and machine learning into the design and synthesis of this compound derivatives will necessitate a strong partnership between chemists and computer scientists.
Chemistry and Chemical Engineering: The scalable and sustainable production of this compound will depend on the expertise of chemical engineers to translate laboratory-scale syntheses into robust industrial processes. mdpi.com
The future of this compound is bright and full of potential. Through the exploration of new synthetic methods, a deeper understanding of its reactivity, and the embrace of interdisciplinary collaborations and cutting-edge technologies, the scientific community is well-positioned to unlock a new era of innovation for this versatile fluorinated heterocycle.
Q & A
Q. Critical Factors :
- Temperature : Elevated temperatures (e.g., 100°C in NMP) improve cyclization efficiency .
- Catalysts : Ammonium bifluoride enhances regioselectivity in cyclization , while Pd(PPh₃)₂Cl₂/CuI facilitates cross-coupling .
- Purification : Column chromatography or recrystallization (e.g., acetone) ensures high purity .
Basic: How does fluorine substitution at the 7-position affect electronic properties and stability of pyrido[2,3-b]pyrazine derivatives?
Fluorine's electronegativity significantly alters electronic properties:
- HOMO/LUMO Modulation : shows that substituents on pyrido[2,3-b]pyrazine shift frontier orbitals. Fluorine’s electron-withdrawing nature lowers LUMO energy, enhancing electron affinity .
- Stability : Fluorine improves metabolic stability by resisting oxidative degradation ( notes halogenated analogs exhibit prolonged kinase inhibition) .
- Photophysical Properties : In OLED applications (), fluorine substituents increase quantum yields by reducing non-radiative decay .
Q. Characterization Methods :
- DFT Calculations : Predict orbital distributions (e.g., Gaussian 09) .
- UV-Vis/PL Spectroscopy : Quantify emission shifts (e.g., red-shifted spectra in fluorinated derivatives) .
Advanced: What strategies overcome solubility challenges of this compound in aqueous systems for biological assays?
Q. Methodological Solutions :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures ( notes solubility in DMSO for cellular assays) .
- Prodrug Design : Introduce phosphate or glycosyl groups to enhance hydrophilicity ( suggests derivatization for improved pharmacokinetics) .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to bypass solubility limitations.
Validation : Monitor solubility via dynamic light scattering (DLS) and confirm bioactivity retention using FGFR kinase inhibition assays .
Advanced: How can computational chemistry predict binding affinity of this compound to kinase targets like FGFR?
Q. Approaches :
- Docking Studies : Use AutoDock Vina to model interactions with FGFR1’s hinge region ( identifies hydrogen bonding with pyrazine nitrogen) .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .
- QSAR Models : Train on pyrrolopyrazine derivatives () to correlate substituent effects with IC₅₀ values .
Case Study : shows 7-iodo analogs form critical hydrogen bonds with FGFR1; fluorine’s smaller size may optimize binding .
Advanced: What techniques resolve contradictory bioactivity data in this compound derivatives across cancer cell lines?
Q. Analytical Workflow :
Dose-Response Curves : Establish IC₅₀ variability (e.g., notes dose-dependent toxicity in animal models) .
Transcriptomics : Compare gene expression profiles (RNA-seq) to identify resistance pathways.
Metabolomics : LC-MS/MS to track metabolic flux changes ( highlights altered cellular metabolism) .
Kinase Profiling : Broad-spectrum kinase assays (e.g., KINOMEscan) confirm target specificity .
Example : Contradictions in cytotoxicity may arise from off-target effects; orthogonal assays (e.g., CRISPR knockouts) validate FGFR dependency .
Advanced: How does fluorine at the 7-position influence charge transport in pyrido[2,3-b]pyrazine-based OLED emitters?
Q. Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
